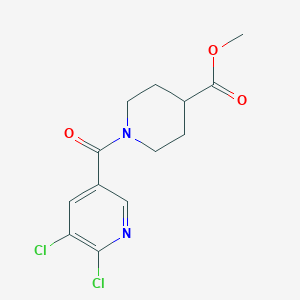

![molecular formula C15H17ClN2O3 B2681035 N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide CAS No. 1385347-03-4](/img/structure/B2681035.png)

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide” are not available, there are investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These studies could provide a basis for the synthesis of this compound.Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and alachlor, demonstrate carcinogenic properties in animal models, suggesting a complex metabolic activation pathway that involves bioactivation to a DNA-reactive product. Human and rat liver microsomes metabolize these herbicides differently, indicating species-specific pathways and potential implications for human exposure and toxicity. The cytochrome P450 isoforms CYP3A4 and CYP2B6 play a crucial role in the metabolism of these compounds (Coleman et al., 2000).

Synthesis and Molecular Docking Analysis of Anticancer Drugs

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity, targeting the VEGFr receptor. This highlights the potential of chlorophenyl acetamides as scaffolds for developing novel anticancer agents. The structure of the compound was elucidated through various spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies (Sharma et al., 2018).

Potential Pesticides from Derivatives of Chlorophenoxyacetamide

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These compounds, with varied hydroxyalkyl groups, offer insights into designing new pesticide molecules with enhanced efficacy and specificity (Olszewska et al., 2009).

Spectroscopic and Photovoltaic Efficiency Modeling

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical and thermochemical properties, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate the versatility of chlorophenyl acetamides in applications beyond their traditional use, including renewable energy technologies (Mary et al., 2020).

Inhibition of Fatty Acid Synthesis in Algae

The study on the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides like alachlor and metolachlor provides insights into the environmental impact of these herbicides on aquatic ecosystems. Understanding these mechanisms is crucial for assessing the ecological risks of chlorophenyl acetamides and designing safer agricultural chemicals (Weisshaar & Böger, 1989).

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c16-12-4-1-3-11(7-12)14(8-17)18-15(19)10-20-9-13-5-2-6-21-13/h1,3-4,7,13-14H,2,5-6,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRJZOWZGCLYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCC(=O)NC(C#N)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680967.png)

![(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine](/img/no-structure.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2680972.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680973.png)